molecular formula C23H17ClN2O2 B11547651 N'-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11547651
M. Wt: 388.8 g/mol
InChI Key: OUFZBIWVTYEDRY-AFUMVMLFSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of an anthracene moiety, a chlorophenoxy group, and an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between anthracene-9-carbaldehyde and 2-(4-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and anthracene moieties. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is unique due to the combination of its anthracene and chlorophenoxy moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in the development of advanced materials and potential therapeutic agents.

Properties

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C23H17ClN2O2/c24-18-9-11-19(12-10-18)28-15-23(27)26-25-14-22-20-7-3-1-5-16(20)13-17-6-2-4-8-21(17)22/h1-14H,15H2,(H,26,27)/b25-14+

InChI Key

OUFZBIWVTYEDRY-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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